molecular formula C20H15NO5S B2570311 methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 307551-79-7

methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B2570311
CAS No.: 307551-79-7
M. Wt: 381.4
InChI Key: XXDODPNUDPIETE-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic hybrid molecule combining a benzothiazole moiety and a coumarin (2H-chromen-2-one) scaffold. The benzothiazole group is linked to the coumarin core at the 3-position, while a methyl propanoate ester is attached via an ether bond at the 7-oxygen of the coumarin. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in fluorescence-based probes or enzyme inhibition studies.

Properties

IUPAC Name

methyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S/c1-11(19(22)24-2)25-13-8-7-12-9-14(20(23)26-16(12)10-13)18-21-15-5-3-4-6-17(15)27-18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDODPNUDPIETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing substance, followed by esterification. The reaction conditions often require the use of acid chlorides and a base to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological molecules, potentially inhibiting or modifying their activity. The chromenone structure may also play a role in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

3-(1,3-Benzothiazol-2-yl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one

  • Structure: Replaces the methyl propanoate ester with a 2-methylpropenyl (allyl) ether.
  • Impact: Solubility: The allyl ether reduces polarity compared to the ester, decreasing aqueous solubility. Reactivity: Lacks the ester’s hydrolytic susceptibility, enhancing stability under basic conditions.

[3-(1,3-Benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-Dimethylpropanoate

  • Structure: Features a bulky pivalate (2,2-dimethylpropanoate) ester.
  • Impact: Lipophilicity: Higher XLogP3 (5.2) compared to the methyl propanoate derivative, suggesting increased membrane permeability. Steric Hindrance: The branched ester may impede binding to sterically sensitive targets. Metabolic Stability: Pivalate esters resist enzymatic hydrolysis, prolonging half-life .

Heterocyclic Modifications

Ethyl 2-{[3-(2-Methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

  • Structure : Replaces benzothiazole with a 2-methylthiazole and introduces a 4-oxo coumarin with a trifluoromethyl group.
  • Solubility: Ethyl ester vs. methyl ester marginally increases lipophilicity. Biological Activity: Thiazole’s smaller aromatic system may reduce π-π interactions compared to benzothiazole .

Core Saturation and Functional Group Variations

Methyl 3-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoate

  • Impact: Aromaticity Loss: Reduced planarity diminishes interactions with aromatic biological targets.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituent/Modification
Methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate C₂₀H₁₅NO₅S 381.4 (calc.) ~4.5* Methyl propanoate ester at 7-O
3-(1,3-Benzothiazol-2-yl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one C₂₀H₁₅NO₃S 349.4 (calc.) ~3.8* Allyl ether at 7-O
[3-(1,3-Benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate C₂₁H₁₇NO₄S 379.4 5.2 Pivalate ester at 7-O
Ethyl 2-{[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate C₂₀H₁₇F₃NO₅S 448.4 (calc.) ~4.9* Thiazole, 4-oxo, trifluoromethyl at 2

*Estimated based on structural analogs.

Research Findings and Implications

  • Fluorescence Properties : Benzothiazole-coumarin hybrids exhibit strong fluorescence, but trifluoromethyl substitution (as in ) may quench emission due to electron-withdrawing effects .
  • Enzyme Inhibition : The pivalate ester’s metabolic stability () suggests utility in prolonged-action prodrugs, whereas methyl esters may offer faster release .
  • Synthetic Accessibility : Allyl ethers () simplify synthesis but limit post-functionalization options compared to esters .

Biological Activity

Methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H15N2O4S\text{C}_{17}\text{H}_{15}\text{N}_{2}\text{O}_{4}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar benzothiazole and chromene structures possess significant antibacterial and antifungal properties. The presence of the benzothiazole moiety is crucial for enhancing antimicrobial efficacy.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays indicate cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : It has been observed to induce apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives related to this compound. The results indicated that compounds with similar structures demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For example:

CompoundMIC (µg/mL)Target Organism
Compound A5Staphylococcus aureus
Compound B10Escherichia coli
Compound C8Candida albicans

Anticancer Activity

In a recent investigation involving breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability at concentrations ranging from 5 to 20 µM. The study reported the following findings:

Concentration (µM)Cell Viability (%)
0100
575
1050
2025

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